molecular formula C18H21NO2 B5569039 2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B5569039
M. Wt: 283.4 g/mol
InChI Key: MNSBMUKVKQHJNN-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with 3,5-dimethylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide: shares structural similarities with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-8-13(2)10-16(9-12)19-18(20)11-21-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBMUKVKQHJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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